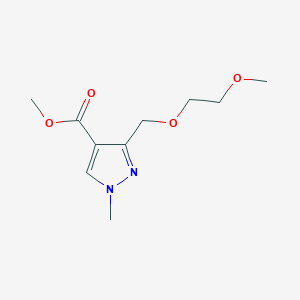
4-cyano-N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . The compound you’re interested in seems to be a benzamide derivative with additional functional groups.
Synthesis Analysis
Benzamide compounds can be synthesized starting from benzoic acid derivatives and amine derivatives . The exact synthesis process for your compound would depend on the specific reactions between these functional groups.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including IR, 1H NMR, and 13C NMR . The exact structure of your compound would depend on the arrangement and bonding of its atoms.Chemical Reactions Analysis
The chemical reactions involving your compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, benzamides can undergo a variety of reactions, including those involving their amide and aromatic groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and functional groups. These properties can include things like molecular weight, solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Liquid Crystal Research
- Twist-bend Nematic Phase : Methylene-linked liquid crystal dimers, including compounds structurally related to benzothiazoles, have been explored for their unique transitional properties, such as forming a twist-bend nematic phase. This research provides insights into the development of new materials with potential applications in liquid crystal displays and optical devices (Henderson & Imrie, 2011).
Antimicrobial Activity
- Cyanobacterial Compounds : Research into cyanobacterial compounds, which include benzothiazole derivatives, has highlighted their potential as sources of new antimicrobial agents against multidrug-resistant pathogens. This suggests that structurally related compounds could offer a promising avenue for developing new antibiotics and antimycobacterial drugs (Swain, Paidesetty, & Padhy, 2017).
Pharmacological Applications
- Benzothiazole Derivatives : A review of benzothiazole and its derivatives has revealed a broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, antitubercular, and antiviral effects. This underscores the versatility of the benzothiazole nucleus in drug development and the potential for new therapeutic agents (Sumit, Kumar, & Mishra, 2020).
Diagnostic Applications
- Amyloid Imaging : Research into amyloid imaging for Alzheimer's disease has employed benzothiazole derivatives as radioligands. These compounds bind to amyloid plaques in the brain, enabling the early detection and monitoring of Alzheimer's disease progression through PET imaging techniques (Nordberg, 2007).
Chemical Synthesis and Applications
- Synthetic Applications : Benzothiazoles serve as key intermediates in the synthesis of diverse bioactive molecules. The unique reactivity and structural features of benzothiazoles have been exploited in the synthesis of complex heterocyclic compounds, offering routes to new materials and pharmaceuticals (Ibrahim, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
4-cyano-N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-4-22-16-14(24-2)9-10-15(25-3)17(16)26-19(22)21-18(23)13-7-5-12(11-20)6-8-13/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRXYVVJZPRVMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2919873.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2919877.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2919881.png)






![5-(Piperidin-1-ylmethyl)-2-[(pyridin-2-ylmethyl)sulfanyl]-1,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B2919891.png)
![2-(2-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2919893.png)

![3-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2919896.png)